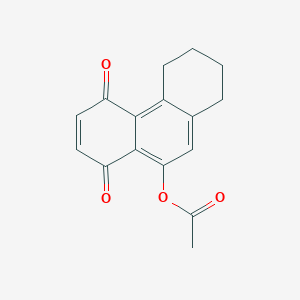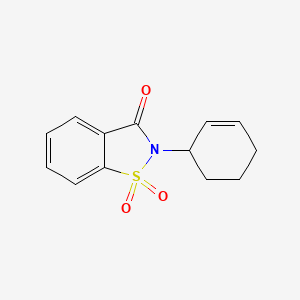
1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide is a chemical compound with a complex structure that includes a piperidinium core substituted with butyl, formyl, methyl, and phenyl groups, and an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide typically involves multi-step organic reactions. One common method includes the alkylation of 4-formyl-1-methyl-4-phenylpiperidine with butyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles like chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in acetone.
Major Products Formed
Oxidation: 1-Butyl-4-carboxyl-1-methyl-4-phenylpiperidinium iodide.
Reduction: 1-Butyl-4-hydroxymethyl-1-methyl-4-phenylpiperidinium iodide.
Substitution: 1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium chloride.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium chloride
- 1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium bromide
- 1-Butyl-4-carboxyl-1-methyl-4-phenylpiperidinium iodide
Uniqueness
1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide is unique due to its specific combination of substituents and the presence of the iodide ion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
98347-93-4 |
|---|---|
Molekularformel |
C17H26INO |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
1-butyl-1-methyl-4-phenylpiperidin-1-ium-4-carbaldehyde;iodide |
InChI |
InChI=1S/C17H26NO.HI/c1-3-4-12-18(2)13-10-17(15-19,11-14-18)16-8-6-5-7-9-16;/h5-9,15H,3-4,10-14H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ILDSQLIPCCKGPG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


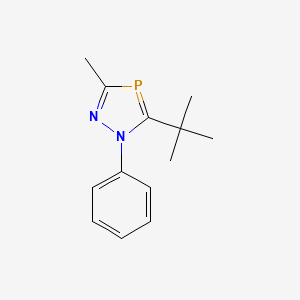
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)



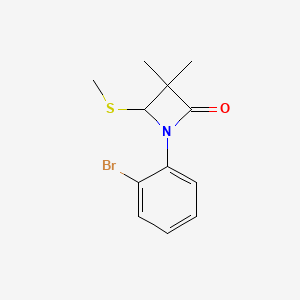

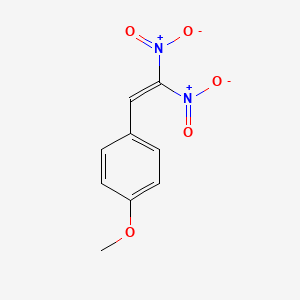

![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)

